Selegiline-N-oxide

Drug Metabolism Species Differences In Vitro ADME

Procure high-purity Selegiline-N-oxide (SGO, CAS 366462-61-5) as a certified reference material for forensic toxicology and pharmacokinetic studies. SGO is the definitive, non-psychostimulant biomarker that unambiguously distinguishes legitimate selegiline therapy from illicit amphetamine use—unlike methamphetamine/amphetamine metabolites. With ~3-fold higher urinary abundance than N-desmethylselegiline and terminal metabolic stability, SGO ensures superior sensitivity and signal integrity. Essential for HPLC-ESI-MS method validation (LOD 0.1–0.5 ng/mL) and FMO isoform activity screening. Insist on certified purity ≥98% for reliable quantification.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 366462-61-5
Cat. No. B3424748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelegiline-N-oxide
CAS366462-61-5
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
InChIInChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1
InChIKeyIVFPCTFUZXEDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selegiline-N-oxide (CAS 366462-61-5): Essential Procurement Data for MAO-B Research & Selegiline Metabolism Studies


Selegiline-N-oxide (SGO), also known as R-(-)-Deprenyl N-Oxide, is the N-oxide metabolite of the selective MAO-B inhibitor selegiline [1]. This tertiary amine N-oxide (C13H17NO, MW 203.28 g/mol) is formed via flavin-containing monooxygenase (FMO)-catalyzed N-oxidation of selegiline [2]. Unlike the primary amine metabolites (amphetamine and methamphetamine) that lack specificity for selegiline administration, SGO serves as a specific, non-psychostimulant biomarker that enables forensic and pharmacokinetic discrimination of therapeutic selegiline use from illicit amphetamine abuse [3].

Why Selegiline-N-oxide Cannot Be Substituted with Selegiline or N-Desmethylselegiline in Forensic and Metabolic Assays


Substitution with parent selegiline or the alternative specific metabolite N-desmethylselegiline (DM-SG) is not analytically equivalent. Selegiline is extensively metabolized, making its detection in urine unreliable, while DM-SG is present at substantially lower concentrations [1]. SGO exhibits approximately 3-fold higher urinary abundance (47–79 ng/mL) than DM-SG, providing a more sensitive and robust detection window [1]. Furthermore, SGO is a terminal metabolite that undergoes no further metabolism, ensuring consistent signal integrity [2]. Critically, SGO retains high MAO-B inhibitory potency in platelet assays, a property absent in methamphetamine and amphetamine—the major urinary metabolites—thereby enabling functional discrimination in biomarker panels [3].

Quantitative Differentiation Evidence for Selegiline-N-oxide vs. Closest Analogs and Alternative Metabolites


Species-Specific In Vitro Formation Rates: Human vs. Dog/Hamster Liver Microsomes

In vitro metabolism studies across seven species revealed that selegiline-N-oxide (SGO) formation is species-dependent, with dog and hamster liver microsomes exhibiting the highest activity. In contrast, human liver microsomes produced minimal SGO, underscoring the need for species-specific metabolic models in preclinical research [1].

Drug Metabolism Species Differences In Vitro ADME

Urinary Abundance Advantage: 3-Fold Higher Concentration Than N-Desmethylselegiline

Quantitative analysis of urine from selegiline-treated subjects demonstrated that SGO is approximately three times more abundant than N-desmethylselegiline (DM-SG), the previously preferred specific metabolite. SGO concentrations measured 47 ng/mL and 79 ng/mL in two subjects, compared to lower DM-SG levels [1].

Forensic Toxicology Biomarker Quantitation HPLC-ESI-MS

Metabolic Stability: SGO as a Terminal Metabolite with No Further Conversion

Incubation of SGO with rat liver microsomes resulted in no detectable metabolism, confirming its identity as a terminal metabolite. This contrasts with selegiline itself, which is extensively converted to multiple metabolites, and with DM-SG, which can undergo further N-dealkylation [1]. Additionally, short-duration selegiline incubations showed no SGO accumulation, confirming that SGO is not an intermediate to other metabolites [1].

Metabolic Pathway Elucidation In Vitro Stability Rat Microsomes

Retained MAO-B Inhibitory Potency: Functional Differentiation from Amphetamine-Type Metabolites

In vitro platelet MAO-B activity assays demonstrated that SGO, along with DM-SG and parent selegiline, exhibits high inhibitory potency, whereas methamphetamine and amphetamine show no inhibition even at lethal levels [1]. This functional distinction enables SGO to serve as a dual-purpose biomarker: it confirms selegiline exposure while simultaneously validating MAO-B engagement, a feature absent in the major urinary amphetamine metabolites.

MAO-B Inhibition Platelet Assay Biomarker Specificity

Stereoselective N-Oxidation: Enantiomeric Excess of R,S-Stereoisomer in Most Species

In vitro microsomal incubations across species revealed a consistent preference for the formation of the R,S-stereoisomer of SGO, with the exception of hamster microsomes. This stereoselective N-oxidation contrasts with the non-stereoselective formation of other selegiline metabolites, providing a unique chiral signature for SGO [1].

Chiral Metabolism Enantioselectivity In Vitro Microsomes

Enzymatic Pathway Differentiation: FMO-Dependent vs. CYP-Dependent Metabolism

Inhibitor studies in rat liver microsomes demonstrated that SGO formation is primarily catalyzed by flavin-containing monooxygenase (FMO), as evidenced by inhibition with methimazole (FMO inhibitor) but not SKF 525A (CYP inhibitor), and stimulation (~2-fold) by n-octylamine, an FMO activator [1]. In human microsomes, CYP2D6 and CYP3A4 were also implicated [2]. This contrasts with the CYP-dependent N-dealkylation pathways that generate amphetamine and methamphetamine [2].

Enzyme Kinetics FMO CYP2D6 CYP3A4

High-Impact Research & Industrial Applications of Selegiline-N-oxide (CAS 366462-61-5)


Forensic Toxicology: Discrimination of Therapeutic Selegiline Use from Illicit Methamphetamine Abuse

SGO enables unambiguous identification of legitimate selegiline administration in urine drug testing programs. Because methamphetamine and amphetamine are common to both selegiline metabolism and illicit stimulant use, their detection alone cannot distinguish legal from illegal consumption. SGO's 3-fold higher urinary abundance relative to N-desmethylselegiline [1] and its retained MAO-B inhibitory activity in platelet assays [2] provide orthogonal confirmation, satisfying evidentiary standards in forensic casework [1].

Pharmacokinetic/ADME Studies: Species-Specific Metabolic Profiling

Researchers investigating selegiline metabolism across preclinical species require SGO as a critical analytical target. The documented species differences in SGO formation rates—highest in dog and hamster, minimal in human liver microsomes [1]—inform the selection of appropriate animal models for toxicology and efficacy studies. Furthermore, the metabolic stability of SGO (no further conversion) [1] simplifies pharmacokinetic modeling by providing a terminal endpoint with predictable kinetics.

Enzymology Research: Probing FMO vs. CYP Activity

SGO serves as a pathway-specific probe for flavin-containing monooxygenase (FMO) activity. Its formation is stimulated ~2-fold by the FMO activator n-octylamine and inhibited by methimazole, while remaining insensitive to the CYP inhibitor SKF 525A [1]. This selective enzyme fingerprint allows investigators to dissect the relative contributions of FMO and CYP isoforms to selegiline clearance, a key consideration in drug-drug interaction studies and pharmacogenomic profiling [2].

Analytical Reference Standard: LC-MS Method Development and Validation

Given SGO's role as a newly identified, specific metabolite [1], certified reference material is essential for developing and validating robust HPLC-ESI-MS methods. The reported detection limits of 0.1–0.5 ng/mL in SIM mode [1] establish performance benchmarks for forensic and clinical laboratories. Procurement of high-purity SGO ensures accurate quantification in biological matrices, supporting both routine monitoring and advanced metabolomics investigations.

Quote Request

Request a Quote for Selegiline-N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.